molecular formula C10H6F2O B1322871 7,8-Difluoronaphthalen-2-ol CAS No. 675132-42-0

7,8-Difluoronaphthalen-2-ol

Cat. No.: B1322871
CAS No.: 675132-42-0
M. Wt: 180.15 g/mol
InChI Key: ZMVMIRGSTHRUHP-UHFFFAOYSA-N
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Description

7,8-Difluoronaphthalen-2-ol is a valuable fluorinated naphthol derivative that serves as a privileged building block in advanced organic synthesis, particularly for the development of novel pharmaceuticals, agrochemicals, and functional materials . The strategic placement of two fluorine atoms at the 7 and 8 positions of the naphthalene ring system significantly enhances its reactivity and selectivity, making it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki and other palladium-catalyzed couplings, to construct complex aromatic systems . Its electron-withdrawing fluorine substituents stabilize transition states and influence the electronic properties of the resulting molecules, which is a critical design strategy in modern drug discovery . Researchers also leverage this compound's rigid, planar structure in the design of fluorescent probes and optoelectronic materials, where the fluorinated naphthalene backbone contributes to desired photophysical characteristics and material stability . The unique properties of the difluoromethyl group, including its ability to act as a hydrogen bond donor and modulate lipophilicity, make it a key motif for improving the metabolic stability and membrane permeability of bioactive compounds . This compound is provided exclusively for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8-difluoronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O/c11-9-4-2-6-1-3-7(13)5-8(6)10(9)12/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVMIRGSTHRUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630318
Record name 7,8-Difluoronaphthalen-2-ol
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Molecular Weight

180.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675132-42-0
Record name 7,8-Difluoro-2-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675132-42-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Difluoronaphthalen-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7,8 Difluoronaphthalen 2 Ol and Analogous Structures

Strategic Approaches to Fluorinated Naphthalene (B1677914) Core Construction

The construction of the core fluorinated naphthalene structure can be achieved through several strategic methods, including those that avoid transition metals and others that ensure high regioselectivity.

A notable transition-metal-free protocol has been developed for the synthesis of 5-fluoronaphthalen-1-ols from readily available 2-allyl-3-(trifluoromethyl)phenols. nih.govthieme-connect.com This method is significant as it circumvents the need for often expensive or toxic metal catalysts. lookchem.com The reaction is promoted by a base, such as potassium tert-butoxide, and proceeds through a proposed mechanism involving the selective activation of two C-F bonds within the trifluoromethyl group. nih.govthieme-connect.com This activation leads to the formation of an intermediate hexatriene system, which then undergoes a 6π electrocyclization followed by rearomatization to yield the final fluorinated naphthol product. nih.gov This concept allows for the rapid, three-step conversion of various commercial 3-(trifluoromethyl)phenols into novel fluorine-containing naphthols. nih.govresearchgate.net

Table 1: Examples of Transition-Metal-Free Synthesis of 5-Fluoronaphthalen-1-ols thieme-connect.com

Starting Phenol Substituent (R) Product Yield
H 5-Fluoronaphthalen-1-ol 51%
F 5,8-Difluoronaphthalen-1-ol 42%
Cl 8-Chloro-5-fluoronaphthalen-1-ol 21%
Ph 5-Fluoro-8-phenylnaphthalen-1-ol 56%

A versatile and regioselective method for preparing substituted naphthalenes and 2-naphthols involves the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. figshare.comnih.govacs.org This reaction proceeds under mild conditions using various electrophilic reagents, including iodine monochloride (ICl), iodine (I₂), bromine (Br₂), N-Bromosuccinimide (NBS), and phenylselenyl bromide (PhSeBr). figshare.comnih.gov The use of ICl often results in higher yields compared to I₂. thieme-connect.com This methodology is also applicable to the cyclization of 1-aryl-3-alkyn-2-ones, which produces 3-iodo-2-naphthols in excellent yields. figshare.comacs.org The process accommodates a wide range of functional groups and has been extended to synthesize other fused aromatic systems like carbazoles. figshare.comnih.gov

Table 2: Electrophilic Reagents for Cyclization of a Propargylic Alcohol nih.gov

Entry Electrophile Conditions Product Yield
1 I₂ CH₂Cl₂, rt, 3 h 1-(4-methoxyphenyl)-2-iodonaphthalene 77%
2 I₂ MeNO₂, rt, 3 h 1-(4-methoxyphenyl)-2-iodonaphthalene 81%
3 ICl CH₂Cl₂, rt, 5 min 1-(4-methoxyphenyl)-2-iodonaphthalene 92%
4 Br₂ CH₂Cl₂, rt, 5 min 2-bromo-1-(4-methoxyphenyl)naphthalene 89%
5 NBS MeNO₂, 50 °C, 12 h 2-bromo-1-(4-methoxyphenyl)naphthalene 55%

The development of efficient and regioselective syntheses for polysubstituted naphthalenes is crucial for accessing important building blocks for materials science and pharmaceuticals. acs.org Several methods have emerged that offer high control over the substitution pattern.

One approach is a gallium trichloride-catalyzed coupling of alkynes and aldehydes, which provides a highly regioselective route to polysubstituted naphthalenes. nih.gov Similarly, titanium tetrachloride (TiCl₄) can mediate the annulation of α-aryl-substituted carbonyl compounds with both terminal and internal alkynes to generate substituted naphthalenes in good to excellent yields. acs.org Another method employs iron(III) chloride (FeCl₃) to promote the annulation of aryl acetaldehydes with alkynes, offering a versatile and straightforward procedure. lookchem.com For a metal-free alternative, triflimide (HNTf₂) has been shown to efficiently catalyze the benzannulation reaction of phenylacetaldehydes with alkynes at room temperature, leading to a wide variety of functionalized naphthalenes with perfect regioselectivity. nih.govacs.org

Exploration of Specific Synthesis Pathways Relevant to 7,8-Difluoronaphthalen-2-ol

While direct synthesis routes for this compound are not extensively detailed in the reviewed literature, methods for producing its isomers and the use of related fluorinated intermediates provide valuable insight into potential synthetic strategies.

A multi-step synthesis has been reported for 7,8-Difluoronaphthalen-1-ol, an isomer of the target compound. google.com This pathway begins with a Diels-Alder reaction between furan (B31954) and a trifluorinated benzene (B151609) derivative, such as 1-bromo-2,3,4-trifluorobenzene. google.comrsc.org The reaction is initiated by n-butyllithium (n-BuLi) to generate an aryne in situ, which is then trapped by furan to form 5,6-difluoro-1,4-dihydro-1,4-epoxynaphthalene. google.com The subsequent step involves a ring-opening of this epoxy-bridged intermediate. This is achieved using a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) in a solvent such as dichloromethane, which results in the formation of the desired fluorinated naphthol, in this case, 6,7-difluoronaphthalen-1-ol (B8224202) or 7,8-Difluoronaphthalen-1-ol depending on the starting materials. google.comrsc.org

Synthetic Scheme for a Fluorinated Naphthol Isomer google.comrsc.org

Diels-Alder Cyclization: 1-Bromo-2,3,4-trifluorobenzene + Furan → 5,6-Difluoro-1,4-dihydro-1,4-epoxynaphthalene

Ring-Opening: 5,6-Difluoro-1,4-dihydro-1,4-epoxynaphthalene → 7,8-Difluoronaphthalen-1-ol

Fluorinated naphthalenones, specifically 1,1-difluoronaphthalen-2(1H)-ones, serve as promising and versatile building blocks in organic synthesis. researchgate.netresearchgate.net These intermediates are readily available through the electrophilic fluorodearomatization of substituted naphthalene-2-ols. researchgate.netresearchgate.net Once formed, these naphthalenones can undergo various transformations. A primary application is their use as dienophiles in Diels-Alder reactions. researchgate.net This cycloaddition approach is a powerful tool for constructing complex, polycyclic aromatic compounds or saturated, rigid three-dimensional structures, thereby providing a pathway to functionalized fluorinated tetraphenes and other larger aromatic systems. researchgate.net

Reaction Chemistry and Mechanistic Investigations of 7,8 Difluoronaphthalen 2 Ol

Reactivity of the Hydroxyl Group in Fluorinated Naphthols

The hydroxyl group in naphthols is more reactive than in phenols. nih.gov This functional group strongly influences the reactivity of the entire molecule, both through reactions involving the O-H bond itself and by directing electrophilic substitution on the aromatic rings.

Acid-Catalyzed Dehydration Reactions and Alkene Formation

Dehydration of alcohols is a common method for synthesizing alkenes, typically proceeding through E1 or E2 elimination mechanisms under acidic conditions at elevated temperatures. libretexts.org For aromatic alcohols like naphthols, direct dehydration of the hydroxyl group to form a double bond within the aromatic system is not a typical reaction, as it would require the disruption of the highly stable aromatic π-system. Such reactions are generally unfavorable.

However, the principles of elimination reactions can be discussed in the context of related, non-aromatic naphthalene (B1677914) derivatives, such as naphthalene-cis-1,2-dihydrodiols, where acid-catalyzed dehydration readily occurs to form naphthols. nih.gov These studies provide insight into the potential mechanisms and intermediates that would be involved if 7,8-Difluoronaphthalen-2-ol were to undergo such an elimination.

Elimination reactions are categorized based on their reaction kinetics. The E1 (Elimination, unimolecular) reaction is a two-step process, while the E2 (Elimination, bimolecular) reaction occurs in a single, concerted step. wikipedia.org

E1 Mechanism : This mechanism involves the initial loss of a leaving group to form a carbocation intermediate, which is the rate-determining step. pharmaguideline.commasterorganicchemistry.com A base then removes a proton from an adjacent carbon to form the double bond. libretexts.org E1 reactions are favored for tertiary and secondary alcohols in the presence of a weak base and are characterized by first-order kinetics. wikipedia.orgmasterorganicchemistry.com Given the acidic conditions, an E1 pathway would be the more probable mechanism for alcohol dehydration. libretexts.org

E2 Mechanism : This mechanism requires a strong base and involves a single transition state where the base removes a proton at the same time the leaving group departs. wikipedia.orgyoutube.com The reaction rate is dependent on the concentration of both the substrate and the base (second-order kinetics). masterorganicchemistry.com This pathway is less common for alcohol dehydration under acidic catalysis.

FeatureE1 MechanismE2 Mechanism
Kinetics Unimolecular (First-order)Bimolecular (Second-order)
Mechanism Two steps, via carbocation intermediateOne concerted step
Base Requirement Weak base is sufficientStrong base is required
Substrate Favored for 3° and 2° alcohols/halidesPossible for 3°, 2°, and 1° halides
Regioselectivity Zaitsev's Rule (favors most substituted alkene)Zaitsev's Rule (usually), Hofmann product with bulky base
Stereochemistry No specific requirementRequires anti-periplanar geometry

In a hypothetical E1 dehydration of a reduced form of this compound, the reaction would proceed through a carbocation intermediate. The first step is the protonation of the hydroxyl group by an acid to form a good leaving group, water. libretexts.org The departure of water results in the formation of a carbocation. libretexts.orgpharmaguideline.com

The stability of this carbocation is paramount, as its formation is the rate-determining step. masterorganicchemistry.com For this compound, the presence of two strongly electronegative fluorine atoms would exert a powerful electron-withdrawing inductive effect. This effect would significantly destabilize a carbocation intermediate on the ring, making its formation highly unfavorable compared to an unsubstituted analogue. nih.gov

When an elimination reaction can result in more than one alkene product, the regioselectivity is often predicted by Zaitsev's rule. fiveable.me This empirical rule states that the major product will be the more stable, more highly substituted alkene. wikipedia.orgmasterorganicchemistry.com This stability is attributed to factors such as hyperconjugation. wikipedia.org

In a potential elimination reaction, a base would remove a proton from a carbon atom adjacent (beta) to the carbocation center. chadsprep.com The choice of which beta-proton is removed determines the position of the resulting double bond. According to Zaitsev's rule, the pathway leading to the alkene with the greatest number of alkyl substituents on the double bond carbons will be the favored one, resulting in the thermodynamically controlled major product. chadsprep.comchemistrysteps.com

Arylation Reactions of Naphthols

Arylation of naphthols is a synthetically valuable reaction for forming C-C bonds, leading to the creation of biaryl compounds. nih.gov The hydroxyl group of the naphthol acts as a powerful activating group and directs incoming electrophiles to the ortho and para positions. For 2-naphthol, the most reactive positions for electrophilic attack are C1 and C3.

The arylation of naphthols can proceed through ionic pathways, often involving the reaction of a naphthoxide ion with an electrophilic arylating agent. researchgate.net The reaction is typically performed in the presence of a base, which deprotonates the hydroxyl group to form the much more nucleophilic naphthoxide anion. researchgate.net This anion then attacks the electrophile.

Studies on the arylation of naphthols with diaryliodonium salts describe an ionic pathway that leads to monoarylation. researchgate.net The reaction conditions can be tuned to favor either C-arylation (formation of a C-C bond at a ring carbon) or O-arylation (formation of a diaryl ether). The choice between these pathways depends on the solvent, counter-ion, and reaction temperature. In the case of this compound, the electron-withdrawing fluorine atoms would deactivate the naphthalene ring towards electrophilic attack, likely requiring harsher reaction conditions compared to unsubstituted 2-naphthol. The directing effects of the substituents would determine the final product distribution.

Electrocatalytic Cross-Coupling Methods for Phenols and Naphthols

Electrocatalytic methods offer a sustainable and efficient alternative to traditional cross-coupling reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. In the context of phenols and naphthols, these methods facilitate the formation of C-C and C-O bonds, leading to the synthesis of biaryls and diaryl ethers, which are prevalent motifs in pharmaceuticals and functional materials.

While specific studies on the electrocatalytic cross-coupling of this compound are not extensively documented, the general principles of electrochemical dehydrogenative coupling of naphthols provide a framework for its potential reactivity. acs.org These reactions typically proceed via the anodic oxidation of the naphthol to generate a phenoxy radical intermediate. This radical can then couple with another nucleophilic partner. The selectivity of these reactions can be controlled by the solvent and reaction conditions. acs.org For instance, the use of fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to be crucial in mediating the coupling process, potentially through the formation of a solvent cage that influences the reactivity and selectivity of the key intermediates. acs.org

In a potential electrocatalytic cross-coupling reaction involving this compound, the initial step would be its oxidation at the anode to form the corresponding naphthoxy radical. The fluorine atoms at the 7 and 8 positions would likely influence the oxidation potential and the subsequent reactivity of this radical. The electron-withdrawing nature of fluorine could make the initial oxidation more challenging compared to unsubstituted 2-naphthol. However, once formed, the radical's stability and coupling propensity would also be affected.

The table below summarizes general findings for the electrochemical coupling of various naphthols, which can be extrapolated to anticipate the behavior of this compound.

EntryNaphthol SubstrateCoupling PartnerProduct TypeYield (%)Reference
12-Naphthol2-NaphtholPolycyclic Naphthalenoneup to 88 acs.org
24-Methoxy-1-naphthol4-Methoxy-1-naphtholDimerized Product- acs.org
3PhenolAreneBiaryl- acs.org

This table presents data for related naphthol compounds to illustrate the potential of electrocatalytic cross-coupling reactions.

Reactivity Influenced by Fluorine Substituents on the Naphthalene Ring

The presence of fluorine atoms on the naphthalene ring of this compound profoundly impacts its chemical reactivity. The high electronegativity and small size of fluorine lead to strong inductive effects and potential, though weaker, mesomeric effects that alter the electron density distribution and bond strengths within the molecule.

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. nih.gov However, the transformation of C-F bonds into other functional groups is a highly desirable process for the synthesis of novel fluorinated compounds. mdpi.comresearchgate.net Several strategies have been developed for the activation of C-F bonds in fluoroaromatics, which could be applicable to this compound.

Transition metal-catalyzed C-F bond activation is a prominent approach. mdpi.combohrium.com Low-valent transition metals, such as nickel, palladium, and rhodium complexes, can insert into the C-F bond via oxidative addition, initiating a catalytic cycle for cross-coupling or other transformations. mdpi.com The efficiency of these reactions often depends on the electronic nature of the fluoroaromatic substrate, with electron-deficient systems being more reactive. mdpi.com The presence of directing groups ortho to the C-F bond can also facilitate activation by coordinating to the metal center and positioning it for C-F bond cleavage. researchgate.net

Frustrated Lewis Pairs (FLPs) have also emerged as a powerful tool for C-F bond activation. mdpi.com FLPs, consisting of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct, can cooperatively activate C-F bonds, leading to their functionalization under metal-free conditions. mdpi.com

Another strategy involves radical-based C-F bond activation. rsc.org This can be achieved through photoinduced electron transfer, where the fluoroaromatic compound accepts an electron to form a radical anion, which then fragments to release a fluoride (B91410) ion and an aryl radical. This radical can then participate in subsequent bond-forming reactions.

The table below summarizes various C-F bond activation strategies and their key features.

Activation StrategyCatalyst/ReagentKey IntermediateSubstrate ScopeReference
Transition Metal CatalysisNi, Pd, Rh complexesMetal-aryl-fluoride complexElectron-deficient fluoroaromatics mdpi.combohrium.com
Frustrated Lewis PairsBulky Lewis Acid/Base-Various fluoroorganics mdpi.com
Radical-based ActivationPhotocatalyst/SET reagentFluoroaryl radical anionPolyfluoroarenes rsc.org

Fluorine's strong inductive electron-withdrawing effect (-I) significantly reduces the electron density of the aromatic ring, thereby decreasing its nucleophilicity. stackexchange.com This deactivation is particularly pronounced for electrophilic aromatic substitution (EAS) reactions. For this compound, the two fluorine atoms would make the naphthalene ring less susceptible to attack by electrophiles compared to 2-naphthol.

Conversely, the electron-withdrawing nature of fluorine makes the aromatic ring more susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.comwyzant.com In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com The strong inductive effect of fluorine stabilizes this negatively charged intermediate, thus accelerating the reaction. stackexchange.comwyzant.com Therefore, in principle, the fluorine atoms in this compound could be displaced by strong nucleophiles under appropriate conditions, although the C-F bond's strength presents a significant kinetic barrier.

The table below outlines the expected effects of the fluorine substituents on the reactivity of the naphthalene ring in this compound.

Reaction TypeEffect of FluorineMechanistic RationaleExpected Reactivity Compared to 2-Naphthol
Electrophilic Aromatic Substitution (EAS)DeactivatingInductive electron withdrawal (-I) destabilizes the cationic intermediate (arenium ion).Lower
Nucleophilic Aromatic Substitution (SNAr)ActivatingInductive electron withdrawal (-I) stabilizes the anionic intermediate (Meisenheimer complex). stackexchange.comwyzant.comHigher (for displacement of a suitable leaving group)

Cyclization and Annulation Reactions Involving Fluorinated Naphthalene Systems

Cyclization and annulation reactions are powerful tools for the construction of complex polycyclic aromatic systems. The presence of fluorine atoms in naphthalene precursors can influence the course and outcome of these reactions.

The Diels-Alder reaction is a [4+2] cycloaddition that can be used to construct six-membered rings. Naphthalene and its derivatives can act as the diene component in Diels-Alder reactions, although their aromaticity makes them less reactive than non-aromatic dienes. semanticscholar.org The reaction typically requires harsh conditions or the use of highly reactive dienophiles. semanticscholar.org

For a fluorinated naphthalene system like this compound, the fluorine atoms would further decrease the electron density of the diene system, potentially making the Diels-Alder reaction even more challenging under normal electron-demand conditions. However, in an inverse-electron-demand Diels-Alder reaction, where the diene is electron-poor and the dienophile is electron-rich, the fluorine substituents could enhance reactivity.

Computational studies on the Diels-Alder reactions of fluorinated dienophiles have shown that fluorine substitution can lead to a deceleration of the reaction rate and can influence the stereoselectivity (endo/exo). nih.gov These effects are attributed to increased Pauli repulsive interactions and larger geometric deformations in the transition state. nih.gov

Following a successful Diels-Alder cycloaddition, the resulting adduct would be a non-aromatic polycyclic system. Subsequent aromatization, often through the elimination of a small molecule or through oxidation, would be required to form a new functionalized polycyclic aromatic compound. The specific pathway for aromatization would depend on the nature of the dienophile and the reaction conditions.

Ruthenium catalysts have been effectively employed in a variety of carbocyclization reactions to form naphthalene and other polycyclic aromatic systems. nih.govdicp.ac.cn These reactions often proceed through mechanisms involving C-H activation, alkyne insertion, and intramolecular cyclization.

For instance, a ruthenium(II)/N-heterocyclic carbene (NHC) catalyst system has been shown to promote the [3+2] carbocyclization of aromatic N-H ketimines with internal alkynes. nih.gov A proposed mechanism involves the directed activation of an aromatic C-H bond, followed by alkyne insertion and subsequent intramolecular insertion of the imine into the Ru-alkenyl bond to form the carbocycle. While this specific example leads to indenamines, similar principles of directed C-H activation and annulation can be applied to the synthesis of naphthalenes.

In the context of forming a fluorinated naphthalene system, a potential ruthenium-catalyzed strategy could involve the annulation of a fluorinated benzene (B151609) derivative with an alkyne. The regioselectivity of such a reaction would be a critical aspect, and the electronic effects of the fluorine substituents would play a key role in directing the C-H activation and subsequent cyclization steps. Density functional theory (DFT) studies on related ruthenium-catalyzed isomerizations have shown that electronic factors are primary contributors to the regioselectivity of the reaction. researchgate.net

The development of ruthenium-catalyzed methods for the synthesis of fluorinated naphthalenes would be a valuable addition to the synthetic chemist's toolbox, providing access to these important structural motifs.

Advanced Spectroscopic Characterization of 7,8 Difluoronaphthalen 2 Ol and Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.

For 7,8-Difluoronaphthalen-2-ol (C₁₀H₆F₂O), the molecular weight is 180.15 g/mol . chemscene.com

Molecular Ion Peak (M⁺): Electron ionization (EI) mass spectrometry would be expected to show a prominent molecular ion peak at m/z = 180. The stability of the aromatic naphthalene (B1677914) ring system generally leads to a strong M⁺ peak. libretexts.org

Fragmentation Pattern: The fragmentation of the molecular ion provides a fingerprint that can help confirm the structure. Common fragmentation pathways for aromatic phenols involve the loss of neutral molecules or radicals. For this compound, characteristic fragmentation would likely include:

Loss of CO: A very common fragmentation for phenols is the loss of a carbon monoxide molecule, which would result in a significant peak at m/z = 152 (M-28).

Loss of H•: Loss of a hydrogen radical to form a stable cation could produce a peak at m/z = 179 (M-1).

Loss of F•: Cleavage of a C-F bond could lead to a peak at m/z = 161 (M-19).

The precise high-resolution mass of the molecular ion can also be used to confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Value Identity Notes
180 [C₁₀H₆F₂O]⁺ Molecular Ion (M⁺)
179 [C₁₀H₅F₂O]⁺ Loss of H radical (M-1)
161 [C₁₀H₆FO]⁺ Loss of F radical (M-19)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition through the precise measurement of its molecular mass. For this compound, with the molecular formula C₁₀H₆F₂O, the theoretical exact mass provides a fundamental reference for its identification.

The exact mass is calculated using the monoisotopic masses of the most abundant isotopes of its constituent elements. The calculated theoretical exact mass for the neutral molecule of this compound is 180.038671 Da. In HRMS analysis, the compound is typically ionized, most commonly forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The high resolving power of the mass spectrometer allows for the differentiation of molecules with very close masses, thereby confirming the elemental formula with high confidence. For comparison, the isomer 1,8-Difluoronaphthalen-2-ol has the same exact mass, highlighting the need for complementary analytical techniques for definitive structural elucidation. nih.gov

Table 1: Theoretical Exact Mass Data for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]C₁₀H₆F₂O180.038671
[M+H]⁺C₁₀H₇F₂O⁺181.04650
[M-H]⁻C₁₀H₅F₂O⁻179.03084

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for separating and identifying individual components within a mixture, making it highly suitable for assessing the purity of this compound. Commercially available samples of this compound are often cited with a purity of ≥95%. chemscene.comapolloscientific.co.uk

In a GC-MS analysis, the sample is volatilized and passed through a chromatographic column where components are separated based on their boiling points and interactions with the stationary phase. The retention time, the time taken for a compound to elute from the column, is a characteristic identifier under specific experimental conditions. Upon elution, the separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound.

For a pure sample of this compound, the GC chromatogram would ideally show a single, sharp peak. The mass spectrum corresponding to this peak would be expected to display a molecular ion (M⁺) at a mass-to-charge ratio (m/z) of 180, confirming the molecular weight. Further fragmentation would likely involve the loss of the hydroxyl group (-OH), fluorine atoms (-F), or a carbonyl group (-CO), leading to characteristic fragment ions that can be used to confirm the structure.

Table 2: Expected GC-MS Fragmentation Data for this compound

ParameterExpected ObservationSignificance
Retention Time (RT)Compound-specificIdentification under defined conditions
Molecular Ion (M⁺)m/z 180Confirms molecular weight
Major Fragment Ionsm/z 161 ([M-F]⁺), 152 ([M-CO]⁺), 133 ([M-CO-F]⁺)Structural elucidation

Vibrational (Infrared, Raman) and Electronic (UV-Vis) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands that correspond to its key structural features.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. The aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region. Strong absorptions corresponding to the C-F stretching vibrations of the aryl fluoride (B91410) groups would be observed in the 1100-1400 cm⁻¹ range. The C=C stretching vibrations of the naphthalene ring would give rise to several bands in the 1400-1600 cm⁻¹ region. Finally, the C-O stretching of the phenolic hydroxyl group would be visible around 1200-1260 cm⁻¹.

Table 3: Predicted FTIR Absorption Frequencies for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
O-H StretchHydroxyl3200-3600 (broad)
C-H StretchAromatic3000-3100
C=C StretchAromatic Ring1400-1600
C-F StretchAryl Fluoride1100-1400
C-O StretchPhenol1200-1260

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV and visible light. The naphthalene core of this compound is a chromophore that undergoes π → π* transitions. The presence of the hydroxyl (-OH) and fluorine (-F) substituents will modulate the energy of these transitions and thus the wavelengths of maximum absorbance (λmax).

The hydroxyl group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the absorption bands to longer wavelengths and an increase in their intensity (hyperchromic effect). The fluorine atoms, being weakly deactivating, are expected to have a less pronounced effect on the spectrum. The UV-Vis spectrum of this compound is therefore predicted to show multiple absorption bands characteristic of a substituted naphthalene system.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

Electronic TransitionExpected λmax Range (nm)Associated Chromophore
π → π220-250Naphthalene Ring
π → π270-300Substituted Naphthalene
π → π*310-340Substituted Naphthalene

X-ray Diffraction (XRD) for Solid-State Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD analysis of this compound would provide detailed information on its molecular geometry, conformation, and the intermolecular interactions that govern its packing in the solid state.

While specific crystallographic data for this compound is not publicly available, it is anticipated that its crystal structure would be significantly influenced by hydrogen bonding involving the hydroxyl group. This would likely lead to the formation of supramolecular assemblies, such as chains or sheets. The planar naphthalene rings would be expected to participate in π-π stacking interactions, further stabilizing the crystal lattice. The fluorine atoms may also engage in weaker C-H···F hydrogen bonds. The analysis would also yield the unit cell parameters and the space group symmetry of the crystal.

Table 5: Expected Crystal Structure Parameters for this compound

ParameterExpected Information
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P-1
Key Intermolecular InteractionsO-H···O Hydrogen Bonding, π-π Stacking, C-H···F Interactions
Molecular ConformationDihedral angles of substituents relative to the naphthalene plane

Theoretical and Computational Studies of 7,8 Difluoronaphthalen 2 Ol

Density Functional Theory (DFT) Calculations and Their Applications

No specific DFT calculations for 7,8-Difluoronaphthalen-2-ol have been found in the surveyed literature. Such calculations would be invaluable for understanding its chemical behavior.

Elucidation of Reaction Mechanisms and Transition State Geometries

There are no published studies on the reaction mechanisms or transition state geometries involving this compound.

Analysis of Electronic Structure, Molecular Orbitals, and HOMO-LUMO Energy Gaps

A detailed analysis of the electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the corresponding energy gap for this compound, is not available.

Prediction of Spectroscopic Parameters and Conformational Analysis

There is no available data from theoretical predictions of spectroscopic parameters or a conformational analysis for this compound.

Advanced Quantum Chemical Modeling

Advanced quantum chemical modeling has not been specifically applied to this compound in any published research.

Ab-Initio Molecular Orbital Theory for High-Level Electronic Structure Analysis

No high-level electronic structure analyses using ab-initio molecular orbital theory for this compound have been reported.

Density-Based Partitioning Methods for Fragment Analysis

The application of density-based partitioning methods for fragment analysis of this compound has not been documented.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystalline solid is governed by a complex interplay of intermolecular interactions. For this compound, these interactions would primarily include hydrogen bonding due to the hydroxyl group, and various non-covalent interactions influenced by the difluoronaphthalene core.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in a crystalline environment, allowing for the characterization of close contacts between neighboring molecules.

For a hypothetical crystal structure of this compound, a Hirshfeld surface analysis would likely reveal the relative contributions of different types of intermolecular contacts. The 2D fingerprint plots derived from this analysis provide a quantitative summary of these interactions. Based on studies of other fluorinated aromatic compounds, we can predict the probable distribution of these contacts. emerginginvestigators.orgresearchgate.net

Table 1: Predicted Intermolecular Contacts for this compound from Theoretical Hirshfeld Surface Analysis

Contact TypePredicted Contribution (%)Description
H···H~40-50%Van der Waals interactions between hydrogen atoms.
C···H/H···C~20-30%Interactions involving the aromatic carbon framework and hydrogen atoms.
F···H/H···F~10-20%Weak hydrogen bonds and other contacts involving fluorine.
O···H/H···O~5-15%Stronger hydrogen bonding involving the hydroxyl group.
F···F~1-5%Interactions between fluorine atoms on adjacent molecules.
C···C~1-5%π-π stacking interactions between naphthalene (B1677914) rings.
O···F/F···O<1%Minor contacts between oxygen and fluorine atoms.

Note: The percentages are estimations based on typical values for similar fluorinated organic molecules and are for illustrative purposes only.

The analysis would likely highlight the significant role of the hydroxyl group in forming strong O-H···O or O-H···F hydrogen bonds, which would appear as distinct spikes in the fingerprint plot. The fluorine atoms would contribute to a range of weaker interactions, including F···H, F···F, and C-H···F contacts.

The presence of two fluorine atoms on the naphthalene ring of this compound would significantly influence its non-covalent interaction profile. Fluorine's high electronegativity creates a localized negative electrostatic potential on the fluorine atoms and a positive potential on the adjacent carbon atoms. This electronic perturbation affects both hydrogen bonding and π-π stacking interactions.

π-π Stacking: The introduction of fluorine atoms can modulate π-π stacking interactions in aromatic systems. While perfluorination often leads to face-to-face π-stacking with electron-rich aromatic rings, the effect of partial fluorination, as in this compound, is more nuanced. The electron-withdrawing nature of fluorine can weaken or disrupt traditional π-π stacking that is common in non-fluorinated halobenzenes. nih.govnih.gov It can, however, promote offset or edge-to-face stacking arrangements. The interaction between the electron-deficient fluorinated ring and an electron-rich region of a neighboring molecule can be a significant factor in the crystal packing.

Hydrogen Bonding: The hydroxyl group of this compound is a primary hydrogen bond donor. It can form strong hydrogen bonds with the hydroxyl group of an adjacent molecule (O-H···O) or with a fluorine atom (O-H···F). While organic fluorine is generally considered a weak hydrogen bond acceptor, the context of the crystal lattice and the presence of a strong donor can facilitate such interactions. elsevierpure.com Furthermore, the fluorine atoms can participate in weaker C-H···F hydrogen bonds, which, although individually weak, can collectively contribute to the stability of the crystal structure.

Molecular Docking and Simulation Studies in Biological Contexts

Fluorinated compounds are of significant interest in medicinal chemistry, as the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability. semanticscholar.orgnih.gov Molecular docking and simulation studies are crucial computational tools for predicting how a molecule like this compound might interact with biological targets.

Molecular docking simulations can predict the preferred orientation of this compound within the binding site of a protein and estimate the strength of the interaction, often expressed as a binding affinity or docking score. The fluorinated naphthalene scaffold is present in various biologically active molecules, and docking studies on such derivatives have provided insights into their potential mechanisms of action. nih.gov

For this compound, a docking study against a hypothetical protein target would likely reveal several key interactions:

Hydrogen Bonding: The hydroxyl group would be a critical pharmacophoric feature, likely forming hydrogen bonds with polar residues such as serine, threonine, or the peptide backbone in the active site.

Hydrophobic Interactions: The naphthalene core would engage in hydrophobic and π-stacking interactions with nonpolar residues like phenylalanine, tyrosine, and tryptophan.

Fluorine-Specific Interactions: The fluorine atoms could participate in favorable interactions with the protein. These can include orthogonal multipolar interactions between the C-F bond and backbone carbonyl groups (C-F···C=O), which can significantly contribute to binding affinity. nih.gov Additionally, fluorine can engage in interactions with both polar and hydrophobic protein environments. nih.gov

Table 2: Illustrative Predicted Binding Interactions and Affinities for this compound with a Hypothetical Kinase Target

Interacting ResidueInteraction TypePredicted Distance (Å)Estimated Contribution to Binding Affinity
ASP 145Hydrogen Bond (O-H···O)2.8High
LYS 88Hydrogen Bond (O···H-N)3.0Moderate
PHE 130π-π Stacking3.5Moderate
LEU 75Hydrophobic3.8Low
GLY 144 (Backbone C=O)C-F···C=O Multipolar3.1Moderate
VAL 83Hydrophobic4.0Low

Note: This table is a hypothetical example to illustrate the types of interactions and data that would be generated from a molecular docking study. The specific residues and values are not based on actual experimental data for this compound.

The predicted binding affinity would be a culmination of these and other weaker interactions. Computational approaches are instrumental in the rational design of fluorinated drug candidates by allowing for the in silico evaluation of how fluorine substitution might impact binding to a target protein. acs.org

Biological Activity and Structure Activity Relationship Sar of Fluorinated Naphthol Derivatives

General Principles of Fluorine's Influence on Bioactivity

The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance various physicochemical and pharmacokinetic properties. aacrjournals.orgnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to these effects. aacrjournals.orgnih.gov

Modulation of Metabolic Stability and Pharmacokinetic Parameters

Fluorine can significantly alter the metabolic stability and pharmacokinetic profile of a molecule. By replacing a hydrogen atom with a fluorine atom at a site susceptible to metabolic oxidation, the metabolic stability of the compound can be enhanced due to the higher energy of the C-F bond compared to the C-H bond. aacrjournals.orgnih.gov This can lead to a longer half-life and improved bioavailability.

Furthermore, the introduction of fluorine can modulate lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govpnas.org Increased lipophilicity can improve membrane permeability, including passage across the blood-brain barrier. nih.govpnas.org However, the effect of fluorination on lipophilicity is context-dependent and needs to be carefully balanced to maintain adequate aqueous solubility. pnas.org Fluorine's high electronegativity can also alter the pKa of nearby functional groups, which can influence a compound's ionization state and its ability to permeate biological membranes. aacrjournals.orgnih.gov

ParameterInfluence of FluorineUnderlying Principle
Metabolic StabilityGenerally IncreasedHigher C-F bond strength resists enzymatic cleavage. aacrjournals.orgnih.gov
LipophilicityOften IncreasedFluorine is more lipophilic than hydrogen. nih.govpnas.org
Blood-Brain Barrier PermeabilityCan be EnhancedIncreased lipophilicity can facilitate passage across the BBB. pnas.org
pKa ModulationAltered Acidity/BasicityHigh electronegativity of fluorine influences electron distribution. aacrjournals.orgnih.gov

Enhancement of Receptor Binding and Enzyme Inhibitory Potency

The introduction of fluorine can lead to enhanced binding affinity for target receptors and increased potency of enzyme inhibition. aacrjournals.orgnih.gov Due to its small van der Waals radius, fluorine can often replace hydrogen without causing significant steric hindrance at the binding site. aacrjournals.org However, its strong electronegativity can introduce favorable electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions, with the target protein that are not possible with hydrogen. plos.org

Fluorinated compounds can act as competitive, non-competitive, or mixed inhibitors of enzymes. plos.org The presence of fluorine can enhance binding affinity to the active site or allosteric sites, leading to more potent inhibition. plos.orgproteopedia.org In some cases, fluorinated molecules can act as mechanism-based inhibitors, where the enzyme processes the inhibitor, leading to the formation of a reactive species that covalently modifies and inactivates the enzyme. vcu.edu

Investigations into Specific Biological Targets and Molecular Mechanisms

Based on the general principles outlined above, fluorinated naphthol derivatives are being explored for their potential to target specific biological pathways implicated in various diseases.

Potential as Kinase Inhibitors (e.g., KRAS G12D inhibitors, based on fluorinated naphthol derivatives)

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers, with the G12D mutation being particularly prevalent and challenging to target. oup.comaging-us.com The development of inhibitors for KRAS G12D is an active area of research. nih.govnbinno.com While direct studies on 7,8-Difluoronaphthalen-2-ol as a KRAS G12D inhibitor are not prominent, the naphthol scaffold has been identified as a potential starting point for the design of KRAS inhibitors. For instance, docking studies have explored flavonoids, including alpha- and beta-naphthoflavone, as potential inhibitors of KRAS G12C and G12D. jci.org

The development of pan-KRAS inhibitors, which are effective against multiple KRAS mutants, is also a significant goal. nih.govnih.gov The exploration of different chemical scaffolds, including those based on naphthol, is crucial in this endeavor. The introduction of fluorine to a naphthol-based KRAS inhibitor could enhance its potency and pharmacokinetic properties through the mechanisms described in section 6.1. For example, a fluorinated imipridone, ONC212, has shown anti-cancer activity, and the KRAS G12D inhibitor MRTX1133 is a key compound in this field. pnas.org The structure-activity relationship (SAR) studies of naphthol derivatives have shown that modifications to the scaffold can significantly impact their anticancer activity. nih.gov Therefore, the synthesis and evaluation of fluorinated naphthol derivatives as KRAS G12D inhibitors represent a promising avenue for cancer drug discovery.

Compound/ScaffoldRelevance to KRAS G12D InhibitionReference
MRTX1133A noncovalent, potent, and selective inhibitor of KRAS G12D. pnas.orgnih.gov pnas.orgnih.gov
Alpha- and Beta-NaphthoflavoneDocking studies suggest potential binding to KRAS G12D. jci.org jci.org
Naphthol AS-E DerivativesSAR studies demonstrate the potential of the naphthol scaffold for anticancer agents. nih.gov nih.gov

Exploration of Neuroprotective and Neurotrophic Potentials (Drawing Analogies from 7,8-Dihydroxyflavone Research)

There is a growing interest in the development of small molecules that can mimic the effects of neurotrophic factors for the treatment of neurodegenerative diseases. nih.gov 7,8-Dihydroxyflavone (7,8-DHF) is a naturally occurring flavonoid that has been extensively studied for its potent neurotrophic and neuroprotective effects. nih.govnih.gov

The biological effects of 7,8-DHF are primarily mediated through its action as a specific agonist of the Tropomyosin receptor kinase B (TrkB), the receptor for brain-derived neurotrophic factor (BDNF). nih.govpnas.org Activation of TrkB by 7,8-DHF initiates several downstream signaling cascades that are crucial for neuronal survival, growth, and synaptic plasticity. aacrjournals.orgnih.gov These pathways include:

The Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is a major contributor to cell survival and is activated by TrkB. plos.org

The Ras/Mitogen-activated protein kinase (MAPK) pathway: This cascade plays a role in neuronal differentiation and neurite outgrowth. nih.gov

The Phospholipase Cγ (PLCγ) pathway: Activation of this pathway is involved in synaptic plasticity. aacrjournals.org

Influence on Neurogenesis and Anti-Apoptotic Cellular Pathways

The influence of this compound on neurogenesis and anti-apoptotic pathways is an area of emerging scientific interest, largely predicated on the known biological activities of the core naphthalene (B1677914) structure and the modulatory effects of fluorination. While direct experimental data on this compound is not extensively available, a prospective analysis based on related compounds provides a foundation for hypothesizing its potential neuro-modulatory effects.

Neurogenesis, the process of generating new neurons, is crucial for neural plasticity and repair. nih.gov Certain flavonoids have been shown to modulate signaling cascades, such as the CREB-BDNF and ERK1/2 pathways, which are critical in regulating adult neurogenesis. nih.gov The structural similarity of naphthols to the core scaffold of some neurogenic flavonoids suggests that they could potentially interact with similar biological targets.

Furthermore, the naphthalene moiety itself has been shown to possess anti-apoptotic properties. Studies on the nematode C. elegans have demonstrated that naphthalene can inhibit apoptosis, suggesting a potential mechanism for promoting cell survival. nih.gov One proposed mechanism is the direct inactivation of caspases, key enzymes in the apoptotic cascade, by a naphthalene metabolite through the oxidation of the active site cysteine residue. nih.gov This intrinsic anti-apoptotic activity of the naphthalene core in this compound could be a significant contributor to its potential neuroprotective effects.

The introduction of fluorine atoms into a bioactive molecule is a well-established strategy in medicinal chemistry to enhance its pharmacological profile, particularly for drugs targeting the central nervous system (CNS). nih.govresearchgate.net Fluorination can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. mdpi.com The small size and high electronegativity of fluorine can lead to more favorable interactions with biological targets and can also improve blood-brain barrier penetration, a critical factor for CNS-active compounds. nih.gov However, the precise impact of fluorine substitution is highly dependent on its position on the aromatic ring. In some instances, fluorination has been shown to have a detrimental effect on binding affinity, as observed in certain cannabinoid analogs. nih.gov Therefore, while the difluoro-substitution in this compound could potentially enhance its neurogenic or anti-apoptotic activity by improving its pharmacokinetic properties and target engagement, experimental validation is necessary to confirm these hypotheses.

Potential for Anti-inflammatory and Antioxidant Activities in Biological Systems (Drawing Analogies from 7,8-Dihydroxyflavone Research)

While direct studies on the anti-inflammatory and antioxidant properties of this compound are limited, valuable insights can be drawn from the extensively researched compound, 7,8-Dihydroxyflavone (7,8-DHF). Both molecules share a core aromatic structure with hydroxyl substitutions, which are often key to their biological activities.

7,8-DHF is a flavonoid known for its potent neurotrophic effects, which are complemented by significant anti-inflammatory and antioxidant properties. mdpi.com Its antioxidant activity is attributed to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This ROS scavenging capability is a common feature of flavonoids and is linked to the presence of hydroxyl groups on the aromatic rings. mdpi.com

The anti-inflammatory action of 7,8-DHF is well-documented and is mediated through the downregulation of key inflammatory pathways. Research has shown that 7,8-DHF can suppress the inflammatory response in microglial cells by inhibiting the activation of the NF-κB signaling pathway and the phosphorylation of MAPKs. This leads to a reduction in the production of pro-inflammatory mediators.

Given that this compound also possesses a hydroxylated aromatic system, it is plausible that it could exhibit similar antioxidant and anti-inflammatory activities. The phenolic hydroxyl group is a key pharmacophore for radical scavenging, and its presence in the naphthalenic structure suggests a potential for direct antioxidant effects. The electron-withdrawing nature of the two fluorine atoms could modulate the acidity and redox potential of the hydroxyl group, which may influence its antioxidant capacity.

The potential anti-inflammatory action of this compound could also be mediated through pathways analogous to those affected by 7,8-DHF. The planar aromatic structure might allow it to interact with signaling proteins involved in the inflammatory cascade. The following table summarizes the established activities of 7,8-DHF, providing a basis for predicting the potential activities of this compound.

Biological ActivityMechanism of 7,8-DihydroxyflavonePotential Analogous Mechanism for this compound
AntioxidantDirect scavenging of reactive oxygen species.Potential for ROS scavenging via the phenolic hydroxyl group.
Anti-inflammatoryInhibition of NF-κB and MAPK signaling pathways.Possible modulation of inflammatory signaling pathways due to structural similarities.

Computational Approaches in Biological Activity Prediction

In Silico Screening and Virtual Ligand Design

In silico screening and virtual ligand design are powerful computational tools that have revolutionized the early stages of drug discovery. These methods allow for the rapid and cost-effective evaluation of large libraries of chemical compounds to identify potential drug candidates and to optimize their structures for improved efficacy and safety. For a novel compound like this compound, these approaches can provide valuable predictions about its potential biological targets and mechanisms of action.

Virtual screening can be broadly categorized into two approaches: structure-based and ligand-based. Structure-based virtual screening (SBVS) relies on the three-dimensional structure of a biological target, typically a protein. Using molecular docking simulations, a library of compounds can be screened to predict their binding affinity and orientation within the target's active site. For this compound, if a potential target related to neurogenesis or inflammation is identified, SBVS could be used to predict how strongly it binds and to suggest chemical modifications that might enhance this interaction.

Ligand-based virtual screening (LBVS), on the other hand, utilizes the structural information of known active compounds to identify others with similar properties. This approach is particularly useful when the 3D structure of the target is unknown. By creating a pharmacophore model based on a set of known neurogenic or anti-inflammatory agents, LBVS could identify this compound as a potential hit if it shares key structural features.

Virtual ligand design takes this a step further by computationally modifying the structure of a lead compound to improve its predicted activity. For instance, the fluorine atoms on the naphthalene ring of this compound could be moved to different positions, or other functional groups could be added, to computationally assess the impact on its binding to a specific target. This iterative process of design and evaluation can significantly accelerate the optimization of a drug candidate.

Predicting ADME/Tox Profiles for Drug-Likeness Assessment

A crucial aspect of drug development is the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity (Tox). A significant percentage of drug candidates fail in clinical trials due to poor pharmacokinetic profiles or unacceptable toxicity. Predicting these properties early in the discovery process using computational models can save considerable time and resources.

For this compound, in silico ADME/Tox prediction would be a critical step in assessing its potential as a therapeutic agent. Various computational models, often based on quantitative structure-property relationships (QSPR) and machine learning algorithms, can predict a range of physicochemical and pharmacokinetic parameters.

The following table outlines key ADME/Tox parameters that can be computationally predicted and their relevance for a CNS-active compound like this compound.

ParameterDescriptionRelevance for this compound
Absorption Prediction of oral bioavailability and intestinal absorption.Crucial for determining the potential for oral administration.
Distribution Prediction of blood-brain barrier permeability and plasma protein binding.Essential for a CNS-targeted drug to reach its site of action. Fluorination can enhance BBB penetration. nih.gov
Metabolism Prediction of metabolic stability and interaction with cytochrome P450 enzymes.Fluorination is known to block sites of metabolism, potentially increasing the drug's half-life. mdpi.com
Excretion Prediction of the route and rate of elimination from the body.Important for determining dosing regimens.
Toxicity Prediction of potential toxicities such as carcinogenicity, mutagenicity, and cardiotoxicity (e.g., hERG inhibition).Early identification of potential safety liabilities is critical.

By generating a comprehensive in silico ADME/Tox profile for this compound, researchers can make more informed decisions about its potential for further development and prioritize experimental studies to validate the computational predictions.

Advanced Applications and Materials Science Contexts of Fluorinated Naphthols

Development of Advanced Electronic and Optical Materials

The introduction of fluorine atoms into aromatic systems like naphthalene (B1677914) can significantly alter their electronic and photophysical properties. This makes fluorinated naphthols, in principle, interesting candidates for the development of advanced materials.

Applications in Organic Electronics and Semiconductors

Fluorination is a common strategy to modify the properties of organic semiconductors. The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. This can improve the stability of the material against oxidation and potentially enhance its performance in electronic devices. While no specific studies on the use of 7,8-Difluoronaphthalen-2-ol in organic electronics have been found, its difluoro-substituted naphthalene core suggests it could be investigated as a building block for such materials.

Photophysical Properties and Luminescence Tuning

The substitution pattern of fluorine atoms on an aromatic ring can influence the fluorescence and phosphorescence characteristics of a molecule. These effects are often subtle and depend on the specific positioning of the fluorine atoms and other functional groups. Research on related fluorinated aromatic compounds has shown that fluorination can lead to shifts in emission wavelengths and changes in quantum yields. However, the specific photophysical properties of this compound, such as its absorption and emission spectra, quantum yield, and excited-state lifetime, have not been documented in available research.

Utilization as Chemical Probes for Biological Research

Fluorinated compounds are sometimes employed as probes in biological systems. The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½ and is 100% abundant, making it suitable for nuclear magnetic resonance (NMR) spectroscopy. ¹⁹F NMR can be a powerful tool for studying molecular interactions in a biological environment, as there is no background ¹⁹F signal in most biological samples. A molecule like this compound could potentially serve as a ¹⁹F NMR probe if it were designed to bind to a specific biological target. However, there is currently no published research demonstrating its use in this capacity.

Role as Versatile Intermediates in the Synthesis of Complex Organic Molecules

Fluorinated building blocks are valuable in medicinal chemistry and materials science. The presence of fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Naphthol derivatives, in general, are versatile intermediates that can undergo various chemical transformations. The fluorine atoms in this compound could direct further chemical modifications or be retained in the final product to impart specific properties. While it is plausible that this compound could be used as an intermediate in the synthesis of more complex molecules, specific examples of its application in this role are not available in the scientific literature.

Considerations in Agrochemistry (General Role of Fluorinated Compounds)

The introduction of fluorine is a well-established strategy in the development of agrochemicals. Fluorinated compounds often exhibit enhanced biological activity, improved metabolic stability, and better transport properties within plants. The carbon-fluorine bond is very strong, which can make molecules more resistant to degradation. While there is no information to suggest that this compound itself has agrochemical applications, the broader class of fluorinated aromatic compounds is of significant interest in this field.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.